Bis(diphenylphosphino)methane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chelating Ligand in Organometallic Chemistry:

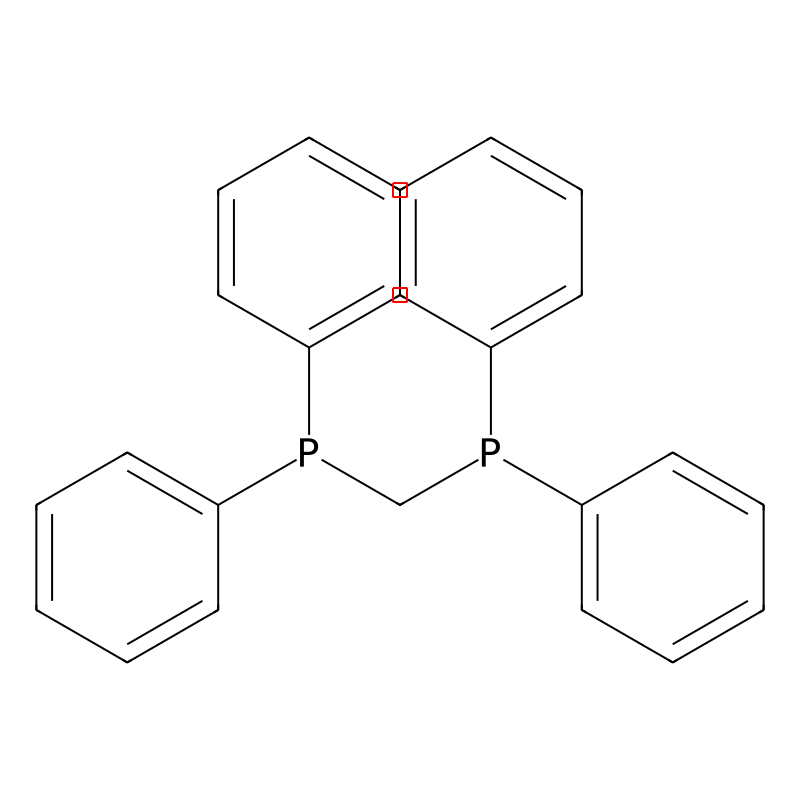

Bis(diphenylphosphino)methane, also known as Dppm, is a widely used chelating ligand in organometallic chemistry. Chelating ligands have the ability to bind to a central metal atom through multiple donor atoms. In the case of Dppm, the two phosphorus atoms act as the donor atoms, forming a stable four-membered ring with the metal and the carbon atom of the ligand . This chelating effect enhances the stability of the resulting metal complexes, making them valuable for various research applications.

Promoting Formation of Bimetallic Complexes:

Dppm's unique structure with a central carbon atom and two phosphorus atoms on opposing sides (known as the "bite angle") is particularly advantageous for promoting the formation of bimetallic complexes . These complexes feature two metal centers connected by the chelating ligand, forming a five-membered ring. This specific arrangement allows for unique reactivity and catalytic properties, making Dppm-based bimetallic complexes valuable tools in research areas like catalysis, activation of small molecules, and material science.

A-Frame Complexes:

Dppm is also known to give rise to a specific class of coordination compounds called A-frame complexes . In these complexes, two Dppm ligands bind to a central metal center in a specific orientation, resembling the shape of the letter "A." This unique geometry leads to interesting electronic and structural properties, making A-frame complexes relevant in areas like catalysis, molecular recognition, and sensor design.

Applications in Catalysis:

Dppm finds applications as a ligand in various catalytic reactions, including:

- Heck Reaction: This reaction involves the formation of carbon-carbon bonds between an alkene and an aryl halide. Dppm-based catalysts are particularly effective for this reaction due to their ability to stabilize the metal center and facilitate the desired bond formation .

- Suzuki-Miyaura Coupling: This reaction also forms carbon-carbon bonds, but between an organoboron compound and an organic halide. Dppm-ligated catalysts are known for their efficiency and selectivity in Suzuki-Miyaura couplings .

Bis(diphenylphosphino)methane, commonly referred to as 1,1-bis(diphenylphosphino)methane, is an organophosphorus compound with the chemical formula . It appears as a white crystalline powder and is notable for its role as a chelating ligand in coordination chemistry. The compound features two diphenylphosphino groups attached to a central methylene group, allowing it to coordinate with metal ions through its phosphorus donor atoms. The natural bite angle of this ligand is approximately 73°, which is significant for its interaction with metal centers .

The primary method for synthesizing bis(diphenylphosphino)methane involves the reaction of sodium diphenylphosphide with dichloromethane. The reaction can be summarized as follows:

- Formation of sodium diphenylphosphide:

- Synthesis of bis(diphenylphosphino)methane:

The methylene group in bis(diphenylphosphino)methane exhibits mild acidity, which can be exploited in various chemical transformations, including oxidation to form oxides and sulfides .

The synthesis of bis(diphenylphosphino)methane has primarily been achieved through the reaction of sodium diphenylphosphide with dichloromethane, as previously described. Variations in synthesis methods may include:

- Modification of Reaction Conditions: Altering temperature and solvent can influence yield and purity.

- Use of Alternative Phosphorus Sources: Other phosphorus-containing reagents may be explored for efficiency or cost-effectiveness in synthesis .

Bis(diphenylphosphino)methane serves several important functions in chemistry:

- Ligand in Coordination Chemistry: It is widely used as a chelating ligand in metal complexation, particularly with transition metals.

- Catalyst in Organic Reactions: It facilitates various catalytic processes, including cross-coupling reactions and hydrogenation.

- Material Science: Its coordination complexes are investigated for applications in materials science, including the development of new polymers and nanomaterials .

Interaction studies involving bis(diphenylphosphino)methane primarily focus on its ability to form stable complexes with various metal ions. These studies reveal that the compound can stabilize different oxidation states of metals, thus playing a crucial role in catalysis. For example, it has been shown to stabilize palladium and platinum clusters, enhancing their reactivity and selectivity in organic transformations .

Several compounds share structural similarities with bis(diphenylphosphino)methane. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,2-Bis(diphenylphosphino)ethane | Different bite angle (more flexible) | |

| Bis(triphenylphosphine)iminium | Higher steric hindrance due to bulky triphenyl groups | |

| Diphosphine Ligands | General formula varies | Varying bite angles and donor properties |

Bis(diphenylphosphino)methane is distinguished by its specific bite angle and ability to form stable bimetallic complexes, which are crucial for its application as a chelating ligand in catalysis .

X-ray Crystallographic Studies

Bis(diphenylphosphino)methane has been extensively characterized through single-crystal X-ray diffraction studies across numerous metal complexes and coordination compounds. The crystallographic investigations reveal consistent structural patterns that provide fundamental insights into the molecular geometry and coordination behavior of this important ligand.

The free ligand bis(diphenylphosphino)methane crystallizes as white, crystalline powder with a melting point of 118-122°C [1]. Multiple crystallographic determinations have been performed at different temperatures, including studies at 153 K, 233 K, and 293 K, demonstrating the structural consistency across temperature ranges [2]. The molecular structure exhibits two diphenylphosphino groups connected by a central methylene bridge, with the diphenylphosphine groups arranged in a staggered conformation relative to the phosphorus-carbon-phosphorus backbone [2].

Comprehensive X-ray crystallographic data from various metal complexes demonstrate the versatility of bis(diphenylphosphino)methane as a bridging ligand. Representative crystallographic studies include:

The molybdenum tetracarbonyl complex [bis(diphenylphosphino)methane]tetracarbonylmolybdenum crystallizes in the monoclinic system with space group P2₁/c, exhibiting unit cell dimensions of a = 16.33 Å, b = 9.44 Å, c = 18.02 Å, and β = 103.8° [3] [4]. The final R index after Fourier and least-squares refinement is 0.112 for 4438 independent reflections, indicating good structural determination quality [3].

Iridium dioxygen complexes containing bis(diphenylphosphino)methane demonstrate the ligand's ability to stabilize unusual coordination geometries. Both hexafluorophosphate and perchlorate salts of [IrO₂(dppm)₂] have been structurally characterized, crystallizing in the monoclinic space group P2₁/c [5]. The structures reveal trigonal bipyramidal geometry around the iridium center, with identical oxygen-oxygen distances of 1.45(2) Å and 1.49(1) Å within experimental precision [5].

Palladium complexes provide additional structural insights, with [bis(diphenylphosphino)methane-κ²P,P']dichloridopalladium(II) exhibiting a slightly distorted square-planar geometry [6]. The complex crystallizes in the C2/c space group with chains of C₂-symmetric molecules, demonstrating the influence of crystal packing on molecular arrangement [6].

Copper(I) complexes with bis(diphenylphosphino)methane show diverse structural motifs. The dinuclear complex [Pd₂(μ-dppm)₂(NO₃)₂] forms an eight-membered ring structure with Pd-P distances ranging from 2.231(2) to 2.2288(11) Å [7]. The copper-copper distance of 3.364 Å is longer than typical van der Waals radii, indicating absence of direct metal-metal bonding interactions [8].

Gold complexes featuring bis(diphenylphosphino)methane demonstrate aurophilic interactions, with Au···Au distances ranging from 2.9435(3) to 3.0771(4) Å in various structural forms [9]. These distances are indicative of weak aurophilic bonding that contributes to the overall structural stability of the complexes [9].

Natural Bite Angle Calculations

The natural bite angle represents one of the most important geometric parameters for bidentate phosphine ligands, serving as a predictive tool for coordination behavior and catalytic selectivity. For bis(diphenylphosphino)methane, extensive theoretical and experimental studies have established the natural bite angle as 73° [10] [12].

This natural bite angle is calculated using the relationship: Natural Bite Angle = 2·sin⁻¹(0.5RPP/RWP), where RPP represents the phosphorus-phosphorus distance in the free ligand (3.07 Å) and RWP represents the typical metal-phosphorus bond distance (2.58 Å) [13]. The 73° bite angle positions bis(diphenylphosphino)methane as a small bite angle ligand compared to other common diphosphines [13].

Comparison with related diphosphines reveals significant differences in natural bite angles. While bis(diphenylphosphino)methane exhibits a 73° natural bite angle, 1,2-bis(diphenylphosphino)ethane (dppe) shows an 89° natural bite angle [14] [13]. This difference has profound implications for catalytic selectivity and coordination geometry preferences [14].

Computational studies using density functional theory (DFT) methods have validated the experimental bite angle measurements. Molecular mechanics calculations confirm that the 73° bite angle represents the energetically preferred geometry for bis(diphenylphosphino)methane when coordinated to metal centers [13]. The bite angle strain is minimized when the ligand adopts equatorial-equatorial orientations in pentagonal bipyramidal complexes, as both bite angle strain and phenyl strain are reduced in this configuration [13].

Crystallographic database analyses demonstrate remarkable consistency in P-M-P angles across different metal complexes containing bis(diphenylphosphino)methane. The observed angles concentrate in a narrow range around 71-75°, even when considering complexes of different metals in various oxidation states [15]. This consistency validates the concept of the natural bite angle as an intrinsic ligand property [15].

Bite angle effects on catalytic performance have been extensively studied, particularly in rhodium-catalyzed hydroformylation reactions. The smaller bite angle of bis(diphenylphosphino)methane compared to larger bite angle ligands like Xantphos (121°) results in different selectivity patterns for linear versus branched aldehyde formation [16]. The 72° equatorial-equatorial angle in pentagonal bipyramidal structures closely matches the natural bite angle, providing optimal geometric fit with minimal strain [13].

Electronic Configuration

Frontier Molecular Orbital Analysis

The electronic structure of bis(diphenylphosphino)methane plays a crucial role in its coordination chemistry and catalytic applications. Frontier molecular orbital analysis provides insights into the ligand's donor-acceptor properties and electronic interactions with metal centers.

The molecular formula C₂₅H₂₂P₂ reflects the presence of two phosphorus donor atoms connected by a methylene bridge [1] [17]. Each phosphorus center adopts a tetrahedral electronic configuration with the lone pair oriented to facilitate metal coordination [2]. The phosphorus oxidation state of +3 is consistent with typical tertiary phosphine ligands [17].

Density functional theory (DFT) calculations have been employed to investigate the electronic structure of bis(diphenylphosphino)methane and its metal complexes. Studies using B3LYP functional with 6-31+G(d) basis sets provide detailed insights into orbital energies and electron density distributions [18] [19]. The calculations reveal that the highest occupied molecular orbitals (HOMO) are primarily localized on the phosphorus lone pairs, which serve as the primary electron-donating sites [18].

Computational studies on manganese complexes demonstrate that deprotonation of the methylene bridge significantly affects the electronic structure. The formation of diphosphinomethanide derivatives through deprotonation creates a κ³P,C,P coordination mode that alters the frontier orbital characteristics [20] [21]. DFT calculations rationalize the improved efficiency of hydrogen activation reactions upon methylene bridge substitution [20].

Comparative DFT studies with related diphosphines reveal electronic differences that correlate with coordination behavior. Bis(diphenylphosphino)methane exhibits higher HOMO energies compared to diphosphines with electron-withdrawing substituents, consistent with its strong σ-donor character [22]. The presence of the methylene bridge provides electronic flexibility that is absent in more rigid diphosphine frameworks [22].

Molecular orbital calculations on gold complexes demonstrate the importance of aurophilic interactions in stabilizing binuclear structures. The frontier orbitals show significant metal-metal orbital overlap in complexes with Au···Au distances in the range of 2.94-3.08 Å [9]. These calculations support the experimental observations of weak aurophilic bonding in bis(diphenylphosphino)methane-gold complexes [9].

Donor-Acceptor Properties

Bis(diphenylphosphino)methane functions primarily as a σ-donor ligand with weak π-acceptor capabilities, characteristic of tertiary phosphine ligands. The donor-acceptor properties are fundamental to understanding its coordination chemistry and catalytic applications.

Phosphorus donor strength has been quantified through various spectroscopic and computational methods. Infrared spectroscopy studies of metal carbonyl complexes reveal that bis(diphenylphosphino)methane exhibits strong σ-donating ability, as evidenced by significant shifts in carbonyl stretching frequencies upon coordination [23] [24]. The electron-donating nature of the phosphine groups stabilizes metal-metal bonds and enables proton-coupled electron transfer processes .

Electrochemical studies provide quantitative measures of the ligand's electronic influence on metal centers. Cyclic voltammetry measurements on various metal complexes demonstrate that bis(diphenylphosphino)methane significantly affects oxidation and reduction potentials [23] [24]. The increased electron density on metal centers facilitated by the phosphine coordination enhances nucleophilicity and promotes oxidative addition reactions [22].

Comparative donor strength analysis with electron-withdrawing phosphines reveals the strong donating character of bis(diphenylphosphino)methane. Studies with 2-(diphenylphosphino)methyl benzoate, which contains an electron-withdrawing carboxymethyl group, demonstrate reduced donor capacity compared to the parent bis(diphenylphosphino)methane [22]. However, secondary coordination effects can partially compensate for reduced phosphorus basicity [22].

π-Acceptor properties are relatively weak for bis(diphenylphosphino)methane compared to phosphites or phosphines with π-accepting substituents. Infrared spectroscopic evidence indicates minimal back-donation from metal d-orbitals to phosphorus-based π* orbitals [23]. This weak π-acceptor character distinguishes bis(diphenylphosphino)methane from more π-acidic ligands and contributes to its strong net electron-donating ability [23].

Metal-to-metal charge transfer (MMCT) studies in cyanide-bridged mixed-valence complexes demonstrate the influence of bis(diphenylphosphino)methane on electronic communication between metal centers [26]. The donor properties of the phosphine ligand affect the energy and intensity of MMCT bands, providing insights into electronic coupling mechanisms [26]. These studies classify the resulting complexes as Class II mixed-valence systems according to the Robin-Day classification [26].

Reactivity patterns correlate directly with the donor-acceptor properties of bis(diphenylphosphino)methane. The strong σ-donor character promotes formation of stable metal complexes and facilitates small molecule activation reactions [20] [21]. The chemically non-innocent behavior of the methylene bridge enables hydrogen activation through deprotonation-coordination cycles [20] [21].

Alkali metal complexes demonstrate the versatility of bis(diphenylphosphino)methane as a multidentate ligand. The bifunctional design featuring orthogonal donor atoms (nitrogen versus phosphorus) enables formation of complexes with interesting photophysical properties [27]. These studies reveal differences in emission characteristics depending on the alkali metal, highlighting the influence of metal-ligand electronic interactions [27].

Ligand substitution effects on donor-acceptor properties have been investigated through systematic studies of bridge-substituted analogues. Substitution of the methylene bridge dramatically improves reaction efficiency in hydrogen activation reactions, as rationalized by DFT calculations that reveal changes in frontier orbital energies and electronic distributions [20] [21].

Bis(diphenylphosphino)methane stands as one of the most extensively studied and structurally characterized organophosphorus ligands in coordination chemistry. The comprehensive investigation of its structural and electronic features reveals fundamental insights that underpin its widespread applications in organometallic chemistry and catalysis.

The X-ray crystallographic studies demonstrate remarkable structural consistency across diverse metal complexes, with the ligand maintaining its characteristic geometric parameters while adapting to various coordination environments [3] [5] [7] [4] [6]. The natural bite angle of 73° represents a defining characteristic that influences coordination preferences and catalytic selectivity patterns [10] [15].

Electronic configuration analysis reveals the ligand's primary function as a strong σ-donor with weak π-acceptor properties [23] [22]. This electronic profile enables formation of stable metal complexes while facilitating small molecule activation reactions through enhanced metal nucleophilicity [22] [20] [21].

The frontier molecular orbital characteristics provide theoretical foundations for understanding coordination behavior and reactivity patterns [18] [19]. DFT calculations validate experimental observations and offer predictive capabilities for designing new catalytic systems based on bis(diphenylphosphino)methane [20] [21] [18].

Donor-acceptor properties correlate directly with observed reactivity patterns, from traditional coordination chemistry to advanced applications in hydrogen activation and mixed-valence systems [26] [27] [20] [21]. The chemically non-innocent behavior of the methylene bridge adds additional dimensions to the ligand's electronic versatility [20] [21].

XLogP3

UNII

GHS Hazard Statements

H315 (15.38%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant